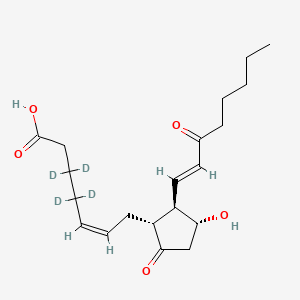

15-Keto-prostaglandin E2-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1/i5D2,8D2 |

InChI Key |

YRTJDWROBKPZNV-BXMNJGIBSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(=O)CCCCC |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the role of 15-keto-prostaglandin e2-d4 in research

An In-Depth Technical Guide to the Role of 15-keto-prostaglandin E2-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (15-keto-PGE2-d4) is the deuterated form of 15-keto-prostaglandin E2 (15-keto-PGE2), a key metabolite of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2). The primary role of 15-keto-PGE2-d4 in research is as an internal standard for the accurate quantification of endogenous 15-keto-PGE2 in various biological matrices by mass spectrometry.[1] This guide delves into the multifaceted roles of its non-deuterated counterpart, 15-keto-PGE2, in diverse research fields, highlighting its signaling pathways, experimental methodologies, and quantitative data.

Core Biological Functions and Research Applications

Formerly considered an inactive metabolite of PGE2, recent studies have illuminated the bioactive properties of 15-keto-PGE2, revealing its involvement in crucial physiological and pathological processes.

Signaling Pathways

15-keto-PGE2 exerts its effects through multiple signaling pathways:

-

EP Receptor Modulation: 15-keto-PGE2 can bind to and activate E prostanoid (EP) receptors, specifically EP2 and EP4.[2] This interaction can lead to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3] It is suggested that 15-keto-PGE2 may act as a biased or partial agonist, potentially serving to terminate PGE2-evoked signaling.[1][3]

-

PPAR-γ Activation: Evidence suggests that 15-keto-PGE2 can stimulate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.

-

STAT3 Signaling Inhibition: In the context of cancer, 15-keto-PGE2 has been shown to suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] This is achieved through the covalent modification of cysteine residues on the STAT3 protein, which inhibits its phosphorylation, dimerization, and nuclear translocation.[4]

Research Applications

-

Kidney Biology: 15-keto-PGE2 is involved in maintaining kidney homeostasis. Studies in zebrafish have shown that elevated levels of 15-keto-PGE2 can disrupt glomerular vascularization by causing defects in the intercalation between podocytes and endothelial cells, ultimately reducing the glomerular filtration barrier's surface area.[2] These effects were reversible through the blockade of EP2 and EP4 receptors.[2]

-

Inflammation and Immunology: 15-keto-PGE2 exhibits anti-inflammatory properties. It has been shown to inhibit the proliferation of human CD4+ T cells in a concentration-dependent manner.[1] Furthermore, in a mouse model of LPS-induced sepsis, administration of 15-keto-PGE2 reduced mortality.[1]

-

Cancer Research: A significant area of research for 15-keto-PGE2 is its anti-carcinogenic activity, particularly in breast cancer. By inhibiting the STAT3 signaling pathway, 15-keto-PGE2 can suppress the migration, clonogenicity, and xenograft tumor growth of breast cancer cells.[4]

-

Biomarker Discovery: The levels of 15-keto-PGE2 and its downstream metabolite, 13,14-dihydro-15-keto-PGE2, are being investigated as potential biomarkers for various pathological conditions, including chronic inflammation and certain types of cancer.[5]

Quantitative Data

The following tables summarize key quantitative data from various studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (EP2) | HEK | 0.117 µM | [1] |

| IC50 (EP4) | HEK | 2.82 µM | [1] |

| EC50 (cAMP formation via EP2) | HEK | 0.137 µM | [1] |

| EC50 (cAMP formation via EP4) | HEK | 0.426 µM | [1] |

| Ki (EP2) | CHO | 2.6 µM | [1] |

| Ki (EP4) | CHO | 15 µM | [1] |

| EC50 (adenylate cyclase via EP2) | CHO | 1.8 µM | [1] |

| EC50 (adenylate cyclase via EP4) | CHO | >33 µM | [1] |

| Experimental Model | Treatment/Dose | Observed Effect | Reference |

| Transgenic Zebrafish Embryos | 500 µM 15-keto-PGE2 | Perturbed glomerular vascularization | [2] |

| Mouse Model of Sepsis | 15 mg/kg 15-keto-PGE2 | Reduced mortality | [1] |

| Human CD4+ T cells | Concentration-dependent | Inhibition of proliferation | [1] |

| Breast Cancer Xenograft (MDA-MB-231) | Subcutaneous injection | Attenuated tumor growth | [4] |

Experimental Protocols

Detailed experimental protocols are typically found in the full-text publications. The following provides an overview of key methodologies used in 15-keto-PGE2 research.

Quantification of 15-keto-PGE2 using 15-keto-PGE2-d4

The primary application of 15-keto-PGE2-d4 is as an internal standard for stable isotope dilution mass spectrometry.

In Vivo Zebrafish Model for Kidney Function

This protocol is used to assess the in vivo effects of 15-keto-PGE2 on kidney development.

-

Animal Model: Transgenic zebrafish embryos are utilized.

-

Pharmacological Treatment: Embryos are exposed to a solution of 500 µM 15-keto-PGE2. To test for receptor specificity, co-treatment with 20 µM EP receptor antagonists can be performed.[2]

-

Fixation and Imaging: After the exposure period, embryos are fixed.

-

Analysis: Confocal microscopy is used for high-resolution imaging of the glomeruli. Morphological analysis is then conducted to assess parameters such as glomerular vascularization and the integrity of the filtration barrier.[2]

Cell-Based Assays for Signaling Pathway Analysis

These assays are employed to dissect the molecular mechanisms of 15-keto-PGE2 action.

-

Receptor Binding and Activation:

-

Cell Lines: HEK or CHO cells expressing specific EP receptors (e.g., EP2, EP4) are used.[1]

-

Treatment: Cells are treated with varying concentrations of 15-keto-PGE2.

-

Analysis:

-

Binding Affinity (Ki, IC50): Determined through competitive binding assays.

-

Functional Activity (EC50): Assessed by measuring downstream signaling molecules like cAMP or through adenylate cyclase activity assays.[1]

-

-

-

STAT3 Inhibition Assay:

-

Cell Lines: Human mammary epithelial cells transfected with H-ras (MCF10A-ras) or breast cancer cell lines (e.g., MDA-MB-231) are used.[4]

-

Treatment: Cells are treated with 15-keto-PGE2.

-

Analysis:

-

Western Blot: To measure the phosphorylation levels of STAT3 (p-STAT3).

-

Immunofluorescence/Nuclear Fractionation: To assess the nuclear translocation of STAT3.

-

EMSA/Reporter Assays: To determine STAT3 DNA binding and transcriptional activity.

-

Migration and Clonogenicity Assays: To evaluate the functional consequences of STAT3 inhibition.[4]

-

-

Conclusion

This compound is an indispensable tool for the precise quantification of its biologically active, non-deuterated form, 15-keto-PGE2. Research has transitioned from viewing 15-keto-PGE2 as an inactive metabolite to recognizing it as a significant signaling molecule with therapeutic potential. Its roles in modulating EP receptor and STAT3 signaling pathways have established it as a molecule of interest in kidney disease, inflammation, and oncology. Future research will likely continue to unravel the complexities of its biological functions and explore its utility as both a biomarker and a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of 15-keto-Prostaglandin E2 from PGE2

This guide provides a detailed overview of the metabolic conversion of Prostaglandin (B15479496) E2 (PGE2) into its metabolite, 15-keto-Prostaglandin E2 (15-keto-PGE2). It covers the core biosynthesis pathway, the primary enzyme involved, quantitative data on receptor interactions, detailed experimental protocols, and visual diagrams to elucidate the process.

Introduction: The Metabolic Fate of Prostaglandin E2

Prostaglandin E2 (PGE2) is a principal pro-inflammatory lipid mediator derived from arachidonic acid, playing crucial roles in inflammation, pain, fever, and cancer progression.[1] The biological activity of PGE2 is tightly regulated, not only by its synthesis but also by its rapid degradation. The primary catabolic pathway for PGE2 is initiated by its conversion to 15-keto-PGE2. This initial step is the rate-limiting reaction in the biological inactivation of PGE2.[2][3] While historically considered an inactive metabolite, recent evidence reveals that 15-keto-PGE2 possesses its own biological activities, adding complexity to the prostaglandin signaling cascade.[2][4][5]

The Core Biosynthesis Pathway

The conversion of PGE2 to 15-keto-PGE2 is a single enzymatic step. This reaction involves the oxidation of the hydroxyl group at the carbon-15 (B1200482) position of PGE2 to a keto group.

-

Substrate: Prostaglandin E2 (PGE2)

-

Product: 15-keto-Prostaglandin E2 (15-keto-PGE2)

-

Enzyme: NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[6]

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)[7]

-

Reaction: (5Z,13E)-(15S)-11alpha,15-dihydroxy-9-oxoprost-13-enoate + NAD+ ⇌ (5Z,13E)-11alpha-hydroxy-9,15-dioxoprost-13-enoate + NADH + H+[7]

This oxidation is the first and most critical step in PGE2 catabolism.[2][8] The resulting 15-keto-PGE2 has significantly reduced biological activity compared to PGE2 in many contexts, but is not entirely inert.[9] Following its formation, 15-keto-PGE2 is rapidly converted to 13,14-dihydro-15-keto-PGE2 by prostaglandin reductase, which is the major circulating metabolite.[2][8][10]

Key Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH (encoded by the HPGD gene) is the key enzyme responsible for the degradation of prostaglandins.[11] It is widely expressed in mammalian tissues, with high concentrations found in the lungs, colon, and liver.[11] Functionally, 15-PGDH acts as a tumor suppressor by catabolizing PGE2, a potent promoter of cell proliferation and angiogenesis.[3][12] Consequently, the downregulation of 15-PGDH expression is a common feature in various cancers, including colorectal, lung, and breast cancer.[9][11][12] Conversely, inhibition of 15-PGDH has been shown to elevate local PGE2 levels, which can promote tissue regeneration in organs like the bone marrow and liver.[13][14]

Data Presentation: Receptor Binding and Functional Activity

While 15-keto-PGE2 was once considered inactive, recent studies show it can bind to and activate PGE2 receptors (EP receptors), albeit with different affinities and efficacies than PGE2.[2][4][5] This suggests it may function as a partial or biased agonist, capable of modulating or terminating the signals initiated by PGE2.[4][5] The quantitative data below summarizes the interaction of PGE2 and 15-keto-PGE2 with EP2 and EP4 receptors from various studies.

| Compound | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |

| PGE2 | CHO | EP2 | Binding | Kᵢ | 2.6 µM | [15] |

| CHO | EP4 | Binding | Kᵢ | 15 µM | [15] | |

| HEK | EP2 | cAMP Formation | EC₅₀ | 548 pM | [5] | |

| HEK | EP4 | cAMP Formation | EC₅₀ | 135 pM | [5] | |

| 15-keto-PGE2 | CHO | EP2 | Adenylate Cyclase | EC₅₀ | 1.8 µM | [15] |

| CHO | EP4 | Adenylate Cyclase | EC₅₀ | >33 µM | [15] | |

| HEK | EP2 | Binding | IC₅₀ | 0.117 µM | [15] | |

| HEK | EP4 | Binding | IC₅₀ | 2.82 µM | [15] | |

| HEK | EP2 | cAMP Formation | EC₅₀ | 137 nM | [5][15] | |

| HEK | EP4 | cAMP Formation | EC₅₀ | 426 nM | [5][15] |

Experimental Protocols

Protocol 1: Analysis of 15-PGDH mRNA Expression in Response to PGE2

This protocol is adapted from studies investigating how PGE2 regulates its own catabolism in cervical stromal cells.[16]

Objective: To determine if PGE2 treatment alters the gene expression of its catabolizing enzyme, 15-PGDH, in cultured cells.

Materials:

-

Human cervical stromal cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Prostaglandin E2 (PGE2)

-

15-keto-Prostaglandin E2

-

Vehicle control (e.g., DMSO)

-

RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green master mix)

-

Primers for 15-PGDH and a housekeeping gene (e.g., GAPDH)

Methodology:

-

Cell Culture: Plate cervical stromal cells in 6-well plates and grow to ~80% confluency.

-

Serum Starvation: Before treatment, synchronize the cells by incubating in serum-free medium for 12-24 hours.

-

Treatment: Treat the cells with various concentrations of PGE2 (e.g., 1 nM to 100 nM) or 15-keto-PGE2 (e.g., 10 nM to 200 nM) for a specified time course (e.g., 24 hours). Include a vehicle-only control.[16]

-

RNA Extraction: After treatment, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers for 15-PGDH and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of 15-PGDH mRNA, normalized to the housekeeping gene, using the ΔΔCt method. Compare the expression levels in treated cells to the vehicle control.

Protocol 2: cAMP Formation Assay in HEK293 Cells

This protocol is based on methods used to characterize the functional activity of PGE2 and 15-keto-PGE2 at EP receptors.[5][15]

Objective: To measure the ability of PGE2 and 15-keto-PGE2 to stimulate cyclic AMP (cAMP) production via EP2 or EP4 receptors.

Materials:

-

HEK293 cells stably expressing human EP2 or EP4 receptors.

-

Cell culture medium and plates.

-

PGE2 and 15-keto-PGE2.

-

Stimulation buffer (e.g., HBSS).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

Plate reader compatible with the chosen assay kit.

Methodology:

-

Cell Plating: Seed the HEK293-EP2 or HEK293-EP4 cells into 96-well or 384-well plates and allow them to attach overnight.

-

Ligand Preparation: Prepare serial dilutions of PGE2 and 15-keto-PGE2 in stimulation buffer to create a dose-response curve.

-

Cell Stimulation: Remove the culture medium and add the prepared ligand dilutions to the cells. Incubate for the time specified by the assay kit (typically 30-60 minutes) at 37°C.[5]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal effect) for each compound.

Visualizations

Biosynthesis Pathway Diagram

Caption: The enzymatic conversion of PGE2 to 15-keto-PGE2 and its subsequent metabolite.

Experimental Workflow: cAMP Assay

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. Regulation of 15-hydroxyprostaglandin dehydrogenase expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 15-Keto-Prostaglandin E2: A Technical Guide for Researchers

An In-depth Examination of a Once-Overlooked Metabolite in Cellular Signaling, Inflammation, and Disease

Introduction

For decades, 15-keto-prostaglandin E2 (15-keto-PGE2) was largely regarded as an inactive metabolite of the potent inflammatory mediator, prostaglandin (B15479496) E2 (PGE2). However, a growing body of evidence has overturned this notion, revealing 15-keto-PGE2 as a biologically active lipid mediator with distinct and significant roles in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of 15-keto-PGE2, focusing on its signaling pathways, quantitative biological activities, and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of eicosanoid metabolites in health and disease.

Biosynthesis and Metabolism of 15-Keto-PGE2

15-keto-PGE2 is an endogenous metabolite formed from the oxidation of PGE2, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] This conversion is a critical step in the catabolism of PGE2, regulating its local concentrations and signaling duration.[1] 15-keto-PGE2 itself is further metabolized by prostaglandin reductase 2 (PTGR2) to 13,14-dihydro-15-keto-PGE2.[3][4] The expression and activity of these enzymes are crucial determinants of the relative levels of PGE2 and 15-keto-PGE2, and consequently, their respective biological effects.

Quantitative Data on 15-Keto-PGE2 Activity

The biological activity of 15-keto-PGE2 is often characterized by its binding affinity to receptors and its potency in eliciting downstream cellular responses. The following tables summarize the key quantitative data from various studies.

Table 1: Receptor Binding and Functional Activity at EP Receptors

| Cell Line | Receptor | Assay Type | Parameter | Value (µM) | Reference |

| CHO | EP2 | Binding Affinity | Ki | 2.6 | [5] |

| CHO | EP4 | Binding Affinity | Ki | 15 | [5] |

| HEK | EP2 | Binding Affinity | IC50 | 0.117 | [5] |

| HEK | EP4 | Binding Affinity | IC50 | 2.82 | [5] |

| HEK-EP2 | cAMP Formation | EC50 | 0.137 | [5][6] | |

| HEK-EP4 | cAMP Formation | EC50 | 0.426 | [5][6] | |

| CHO | EP2 | Adenylate Cyclase Activity | EC50 | 1.8 | [5] |

| CHO | EP4 | Adenylate Cyclase Activity | EC50 | >33 | [5] |

Table 2: Effects on Downstream Signaling Pathways

| Cell Line | Pathway | Parameter | Concentration (µM) | Effect | Reference |

| MCF10A-ras | STAT3 Phosphorylation | EC50 | ~10-20 | Inhibition | [3] |

| MDA-MB-231 | STAT3 Phosphorylation | EC50 | ~10-20 | Inhibition | [3] |

| HEK293T | PPARγ Activation | - | 30 | Activation | [7] |

| HEK-EP2 | β-catenin/TCF Activity | EC50 | 0.0293 | Partial Agonist | [6] |

| HEK-EP4 | β-catenin/TCF Activity | EC50 | 0.0195 | Partial Agonist | [6] |

| HEK-EP2 | ERK Phosphorylation | EC50 | 0.053 | Partial Agonist | [6] |

| HEK-EP4 | ERK Phosphorylation | EC50 | 0.185 | Partial Agonist | [6] |

Key Signaling Pathways of 15-Keto-PGE2

15-keto-PGE2 exerts its biological effects through multiple signaling pathways, often acting as a modulator of pathways also targeted by its precursor, PGE2.

EP Receptor Signaling

Contrary to its initial classification as inactive, 15-keto-PGE2 can bind to and activate the E-type prostanoid (EP) receptors, specifically EP2 and EP4.[5][6][8] However, its activity is nuanced, often described as a partial or biased agonist.[6][9] This means that while it can activate these G-protein coupled receptors, the downstream signaling cascade may differ in magnitude or nature compared to the full agonist, PGE2. For instance, in HEK-EP4 cells, 15-keto-PGE2 is a partial agonist for cAMP formation, with a much higher EC50 value compared to PGE2.[6] This partial agonism allows 15-keto-PGE2 to potentially attenuate or terminate PGE2-evoked signaling.[6]

References

- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 9. Live Imaging of Tumor Initiation in Zebrafish Larvae Reveals a Trophic Role for Leukocyte-Derived PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

15-Keto-Prostaglandin E2-d4: A Technical Guide to its Discovery, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially relegated to the status of an inactive metabolite, 15-keto-prostaglandin E2 (15-keto-PGE2) has emerged as a biologically active lipid mediator with significant therapeutic potential. Its deuterated isotopologue, 15-keto-prostaglandin E2-d4 (15-keto-PGE2-d4), is an indispensable tool for its accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the discovery of 15-keto-PGE2's bioactivity, detailed methodologies for its synthesis, and validated protocols for its analysis.

Discovery of a Bioactive Metabolite

For many years, the catabolism of prostaglandin (B15479496) E2 (PGE2) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2 was considered a simple inactivation pathway.[1][2] However, accumulating evidence has revealed that 15-keto-PGE2 is not merely an inert byproduct but a signaling molecule in its own right.

Recent in vitro studies have demonstrated that 15-keto-PGE2 can activate the production of cAMP via EP receptors and may function as a partial agonist of the EP2 receptor, thereby taking over some of the signaling roles of PGE2.[3] Further research has shown that 15-keto-PGE2 can bind to and stabilize EP2 and EP4 receptors on the plasma membrane.[3][4] This interaction has been shown to modulate glomerular cytoarchitecture, highlighting a potential role in kidney biology.[3][4]

Beyond its effects on EP receptors, 15-keto-PGE2 has been identified as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] Additionally, it has been found to possess anti-inflammatory and anti-cancer properties, in part through the suppression of STAT3 signaling. A significant breakthrough in understanding its anti-inflammatory action was the discovery of its beneficial effects in nonalcoholic steatohepatitis (NASH), where it reduces liver inflammation by modulating NF-kB signaling in macrophages.[5]

This paradigm shift from an inactive metabolite to a bioactive lipid underscores the importance of re-evaluating the roles of metabolic products in physiological and pathological processes. The development of 15-keto-PGE2-d4 as an internal standard has been crucial for the precise quantification needed to elucidate these biological functions.[6]

Synthesis of 15-Keto-Prostaglandin E2 and its Deuterated Analog

The synthesis of 15-keto-PGE2 and its deuterated form, 15-keto-PGE2-d4, can be achieved through both enzymatic and chemical methods. The deuterated analog is essential for use as an internal standard in mass spectrometry-based quantification, allowing for correction of matrix effects and variations in sample processing.[6]

Enzymatic Synthesis

The biological synthesis of 15-keto-PGE2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGE2.[2][7][8] This enzymatic reaction is the primary route of PGE2 catabolism in vivo.[1]

Experimental Protocol: Enzymatic Synthesis of 15-Keto-PGE2

Materials:

-

Prostaglandin E2 (PGE2)

-

Recombinant human or ovine 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Tris-HCl buffer (pH 8.0)

-

Ethyl acetate (B1210297)

-

Solid-phase extraction (SPE) C18 cartridges

-

Water, HPLC grade

-

Nitrogen gas

Procedure:

-

Prepare a reaction mixture containing PGE2 (substrate), NAD+ (cofactor), and 15-PGDH in Tris-HCl buffer. The optimal concentrations and enzyme-to-substrate ratio should be determined empirically.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or a small-scale LC-MS analysis.

-

Terminate the reaction by acidification (e.g., with 1 M HCl to pH 3-4).

-

Extract the lipid products from the aqueous reaction mixture using an equal volume of ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

For purification, redissolve the residue in a minimal amount of methanol/water and apply to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove salts and highly polar impurities.

-

Elute the 15-keto-PGE2 with methanol or a mixture of methanol and ethyl acetate.

-

Evaporate the eluate to dryness and store the purified 15-keto-PGE2 at -20°C or below.

Chemical Synthesis of this compound

The deuterated labels are typically introduced at positions 3, 3, 4, and 4 of the carboxylic acid side chain. This can be achieved by using a deuterated starting material in the synthesis of the α-chain of the prostaglandin.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 15-keto-PGE2 in biological matrices. The use of a stable isotope-labeled internal standard, such as 15-keto-PGE2-d4, is critical for accurate and precise measurements.

Sample Preparation

The choice of sample preparation method is crucial for removing interfering substances and concentrating the analyte of interest. Solid-phase extraction (SPE) is a commonly employed technique for the purification of eicosanoids from biological fluids.

Experimental Protocol: Solid-Phase Extraction (SPE) of 15-Keto-PGE2 from Plasma

Materials:

-

Plasma sample

-

15-keto-PGE2-d4 internal standard solution

-

Methanol

-

Water, HPLC grade

-

Ethyl acetate

-

Formic acid

-

C18 SPE cartridges

Procedure:

-

Thaw the plasma sample on ice.

-

Spike the plasma with a known amount of 15-keto-PGE2-d4 internal standard.

-

Acidify the plasma to pH 3-4 with formic acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified plasma onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Wash the cartridge with hexane to remove non-polar lipids.

-

Elute the prostaglandins (B1171923) with ethyl acetate or a mixture of ethyl acetate and methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of 15-keto-PGE2 and its deuterated internal standard. Optimization of these parameters may be required for specific instrumentation and applications.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (90:10) |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | 15-keto-PGE2: m/z 349.2; 15-keto-PGE2-d4: m/z 353.2 |

| Product Ions (Q3) | Specific product ions should be determined by infusion of standards. Common fragments involve losses of water and CO2. |

| Dwell Time | 50-100 ms |

Signaling Pathways and Biological Interactions

The biological activity of 15-keto-PGE2 is mediated through its interaction with specific cellular receptors and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

PGE2 Metabolism to 15-Keto-PGE2

15-Keto-PGE2 Signaling via EP Receptors

Experimental Workflow for LC-MS/MS Analysis

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of 15-keto-PGE2.

Table 1: Receptor Binding and Activity of 15-Keto-PGE2

| Receptor | Cell Line | Assay Type | Value | Reference |

| EP2 | CHO | Binding (Ki) | 2.6 µM | [9] |

| EP4 | CHO | Binding (Ki) | 15 µM | [9] |

| EP2 | CHO | Adenylate Cyclase (EC50) | 1.8 µM | [9] |

| EP4 | CHO | Adenylate Cyclase (EC50) | >33 µM | [9] |

| EP2 | HEK | Binding (IC50) | 0.117 µM | [10] |

| EP4 | HEK | Binding (IC50) | 2.82 µM | [10] |

| EP2 | HEK | cAMP Formation (EC50) | 0.137 µM | [10] |

| EP4 | HEK | cAMP Formation (EC50) | 0.426 µM | [10] |

Table 2: Analytical Method Performance

| Parameter | Value | Reference |

| Sensitivity (GC-MS) | 2 ng in tissue incubates | |

| Intra-batch Precision (GC-MS) | 11.8% | |

| Inter-batch Precision (GC-MS) | 8.1% (for 100 ng) |

Conclusion

The journey of 15-keto-prostaglandin E2 from a seemingly inactive metabolite to a recognized bioactive signaling molecule highlights a dynamic area of lipid research. For scientists and professionals in drug development, understanding the nuances of its synthesis, biological activity, and analytical measurement is paramount. The deuterated internal standard, 15-keto-PGE2-d4, is a cornerstone of this research, enabling the accurate quantification necessary to unravel its complex roles in health and disease. This technical guide provides a foundational resource to support further investigation into the therapeutic potential of this intriguing lipid mediator.

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencefeatured.com [sciencefeatured.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Reactome | PGD2/E2/F2a is oxidised to 15k-PGD2/E2/F2a by HPGD [reactome.org]

- 8. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

15-keto-prostaglandin e2-d4 chemical properties and stability

An In-depth Technical Guide to 15-keto-prostaglandin E2-d4: Chemical Properties and Stability

For researchers, scientists, and drug development professionals, understanding the chemical characteristics and stability of deuterated standards like this compound is paramount for accurate bioanalysis. This guide provides a comprehensive overview of the chemical properties, stability considerations, and analytical methodologies for this compound, a key metabolite of prostaglandin (B15479496) E2 (PGE2).

Chemical Properties

This compound is the deuterium-labeled form of 15-keto-prostaglandin E2, which is an oxidized metabolite of PGE2. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 9,15-dioxo-11α-hydroxy-prosta-5Z,13E-dien-1-oic-3,3,4,4-d4 acid | |

| Synonyms | 15-keto PGE2-d4, 15-oxo PGE2-d4 | |

| Molecular Formula | C20H26D4O5 | |

| Molecular Weight | 354.5 g/mol | |

| Purity | ≥99% deuterated forms (d1-d4) | |

| Formulation | A solution in methyl acetate (B1210297) | |

| Solubility (mg/ml) | DMF: 50, DMSO: 50, Ethanol: 50, PBS (pH 7.2): 1 |

Stability and Storage

The stability of 15-keto-prostaglandin E2 and its deuterated analog is a critical factor in both its biological relevance and its use as an analytical standard. The non-deuterated form, 13,14-dihydro-15-keto-PGE2, is known to be unstable under various conditions.

Storage Recommendations

For long-term storage, this compound is supplied as a solution in methyl acetate and should be stored at -20°C. Under these conditions, it is stable for at least two years.

Chemical Instability

The spontaneous degradation of the related compound, 15-keto-13,14-dihydro-PGE2, has been studied under various conditions, providing insights into the likely stability of 15-keto-PGE2-d4. In aqueous media, dehydration occurs rapidly, especially at high or very low pH. The presence of albumin can accelerate this degradation.

The primary degradation pathways include:

-

Dehydration: Particularly at acidic or alkaline pH, leading to the formation of 15-keto-13,14-dihydro-PGA2.

-

Cyclization: At higher pH, a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, can be formed.

Due to this inherent instability, careful sample handling and immediate analysis or derivatization are crucial for accurate quantification.

Biological Role and Signaling Pathway

Initially considered an inactive metabolite, recent evidence suggests that 15-keto-PGE2 is biologically active. It is formed from PGE2 through oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

PGE2 Metabolic Pathway

The metabolic conversion of PGE2 to 15-keto-PGE2 is a key step in prostaglandin catabolism.

Signaling Activity

15-keto-PGE2 can function as a biased or partial agonist at the prostaglandin E receptors EP2 and EP4. This interaction can modulate downstream signaling cascades, such as the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Experimental Protocols

Accurate quantification of 15-keto-PGE2 is essential for studying its biological roles. Due to its instability, specific protocols are required.

Sample Preparation and Derivatization for GC-MS Analysis

This protocol is based on the principle of converting the unstable keto groups into stable oximes to prevent degradation during analysis.

Detailed Methodology:

-

Sample Collection: Obtain the biological sample (e.g., plasma, tissue incubate).

-

Internal Standard Spiking: Immediately add a known amount of this compound solution to the sample.

-

Oximation: Treat the sample with an oximating solution (e.g., hydroxylamine (B1172632) hydrochloride in buffer) to convert the 9- and 15-keto groups to their respective oximes. This step is crucial for stabilizing the molecule.

-

Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent to isolate the derivatized prostaglandins.

-

Methylation: Methylate the carboxyl group to form a methyl ester, which improves chromatographic properties.

-

Silylation: Derivatize the free hydroxyl groups with a silylating agent (e.g., t-butyldimethylsilyl chloride) to increase volatility for GC analysis.

-

GC-MS Analysis: Analyze the derivatized sample by combined gas chromatography-mass spectrometry. The quantification is achieved by comparing the peak area of the endogenous 15-keto-PGE2 derivative with that of the deuterated internal standard.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of 15-keto-PGE2. While derivatization might not always be necessary, it can improve sensitivity and chromatographic performance.

Table 2: Representative LC-MS/MS Parameters

| Parameter | Description |

| Chromatography | Reverse-phase UPLC/HPLC with a C18 column. |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) containing a small percentage of formic acid to improve ionization. |

| Ionization | Electrospray Ionization (ESI) in negative ion mode. |

| Mass Spectrometry | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. |

| MRM Transitions | Specific precursor-to-product ion transitions for both 15-keto-PGE2 and 15-keto-PGE2-d4 are monitored for high selectivity and sensitivity. |

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous analog. A thorough understanding of its chemical properties, inherent instability, and appropriate handling and analytical procedures is essential for researchers in the field. The biological activity of 15-keto-PGE2 as a signaling molecule opens new avenues for research into the complex roles of prostaglandin metabolites in health and disease.

15-Keto-Prostaglandin E2-d4: A Technical Guide to its Application as a Biomarker in Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-prostaglandin E2 (15-keto-PGE2) is a key metabolite of prostaglandin (B15479496) E2 (PGE2), an important signaling molecule in inflammation and cancer. While PGE2 is often associated with pro-tumorigenic and pro-inflammatory effects, its rapid conversion to 15-keto-PGE2 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) leads to a molecule with often opposing biological activities. This guide provides an in-depth overview of 15-keto-PGE2 as a biomarker in various disease models, focusing on its role in key signaling pathways, methods for its quantification, and its potential in drug development. The deuterated form, 15-keto-prostaglandin E2-d4 (15-keto-PGE2-d4), serves as a critical internal standard for accurate quantification in mass spectrometry-based methods.

Role of 15-keto-PGE2 in Disease Models

15-keto-PGE2 has demonstrated significant anti-inflammatory and anti-carcinogenic properties in a variety of disease models. Unlike its precursor PGE2, which is often upregulated in tumors, 15-PGDH, the enzyme responsible for producing 15-keto-PGE2, is frequently downregulated in cancerous tissues. This shift in the PGE2/15-keto-PGE2 balance is a critical aspect of its biomarker potential.

Cancer Models

In oncology, 15-keto-PGE2 has been shown to inhibit cancer cell growth and progression. For instance, in breast cancer models, 15-keto-PGE2 suppresses the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation and survival.[1] This inhibitory effect is dependent on the α,β-unsaturated carbonyl moiety of 15-keto-PGE2.[1] Furthermore, studies in hepatocellular carcinoma have shown that 15-PGDH overexpression leads to increased levels of 15-keto-PGE2, which in turn activates peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor with anti-proliferative effects.[2]

Inflammatory Disease Models

The anti-inflammatory actions of 15-keto-PGE2 are also well-documented. It has been shown to inhibit the production of pro-inflammatory cytokines in models of sepsis.[1] This effect is, in part, mediated through the activation of PPARγ.[1]

Quantitative Data Presentation

The following tables summarize quantitative data related to the effects and levels of 15-keto-PGE2 in various experimental models.

Table 1: Effects of 15-keto-PGE2 on STAT3 Signaling in Breast Cancer Cells

| Cell Line | Treatment | Effect on STAT3 | Reference |

| MCF10A-ras | 20 µM 15-keto-PGE2 | Inhibition of STAT3 phosphorylation | [1] |

| MCF10A-ras | 20 µM 13,14-dihydro-15-keto-PGE2 | No inhibition of STAT3 phosphorylation | [1] |

Table 2: Endogenous Levels of Prostaglandins in Cholangiocarcinoma Cells

| Cell Line Condition | PGE2 Levels | 15-keto-PGE2 Levels | Reference |

| 15-PGDH Overexpression | Reduced | High | |

| 15-PGDH Knockdown | Accumulated | Reduced |

Table 3: Plasma Concentrations of PGE2 Metabolites in Rabbits with VX2 Carcinoma

| Analyte | Fold Increase Over Basal at Peak Hypercalcemia | Reference |

| 13,14-dihydro-15-keto-PGE2 | ~75-fold | [3] |

| PGE2 | < 2-fold | [3] |

Signaling Pathways Involving 15-keto-PGE2

15-keto-PGE2 exerts its biological effects through modulation of several key signaling pathways.

STAT3 Signaling Pathway

In breast cancer cells, 15-keto-PGE2 directly interacts with and inhibits the STAT3 transcription factor. This interaction prevents STAT3 from being phosphorylated, which is a critical step for its activation and subsequent promotion of gene transcription involved in cell proliferation and survival.

References

- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-PGDH inhibits hepatocellular carcinoma growth through 15-keto-PGE2/PPARγ-mediated activation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of 13,14-dihydro-15-keto-prostaglandin E2 in rabbits bearing the VX2 carcinoma: effects of hydrocortisone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 15-keto-Prostaglandin E2 in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-keto-Prostaglandin E2 (15-keto-PGE2) is a primary metabolite of Prostaglandin E2 (PGE2), formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] As PGE2 is a key mediator in physiological and pathological processes such as inflammation, pain, and cancer, the quantification of its metabolites is crucial for understanding its biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of 15-keto-PGE2 in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 15-keto-PGE2.

Sample Preparation

The choice of sample preparation is critical for removing interferences and concentrating the analyte. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting prostaglandins (B1171923) from biological fluids.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted for plasma samples.

-

Materials:

-

Oasis HLB SPE cartridges (or equivalent C18 cartridges)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Internal Standard (IS): 15-keto-Prostaglandin E2-d4 (15-keto-PGE2-d4)[1]

-

Nitrogen evaporator

-

-

Procedure:

-

Thaw plasma samples on ice.

-

Spike 500 µL of plasma with the internal standard solution (15-keto-PGE2-d4) to a final concentration of 1 ng/mL.

-

Acidify the sample with 2% formic acid in water to a pH of approximately 3.5.

-

Condition the SPE cartridge: Sequentially wash with 3 mL of methanol followed by 3 mL of water.

-

Load the sample: Apply the acidified plasma sample to the conditioned SPE cartridge.

-

Wash the cartridge: Wash with 3 mL of water, followed by 3 mL of 15% methanol in water to remove polar interferences.

-

Elute the analyte: Elute 15-keto-PGE2 and the internal standard with 2 mL of acetonitrile.

-

Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Materials:

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (HPLC grade)

-

Internal Standard (IS): this compound

-

Nitrogen evaporator

-

-

Procedure:

-

Thaw plasma samples on ice.

-

Spike 500 µL of plasma with the internal standard solution (15-keto-PGE2-d4).

-

Add 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-6) with another 2 mL of the hexane:ethyl acetate mixture and combine the organic layers.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution:

Time (min) %B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): The following MRM transitions should be monitored. The exact collision energies should be optimized for the specific instrument used.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 15-keto-PGE2 | 349.3 | 113.1 | 100 | Optimized (e.g., -25) |

| 15-keto-PGE2-d4 (IS) | 353.3 | 117.1 | 100 | Optimized (e.g., -25) |

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for 15-keto-PGE2, based on typical validation results for related prostaglandins.[2]

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Calibration Range | 10 - 5000 pg/mL |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~5 pg/mL |

| Limit of Quantification (LOQ) | ~10 pg/mL |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 30 | < 10% | < 10% | 90 - 110% |

| Medium | 300 | < 10% | < 10% | 90 - 110% |

| High | 3000 | < 10% | < 10% | 90 - 110% |

Table 3: Recovery

| Extraction Method | Mean Recovery (%) |

| Solid-Phase Extraction (SPE) | > 85% |

| Liquid-Liquid Extraction (LLE) | > 80% |

Mandatory Visualizations

References

Application Note: Robust Sample Preparation for Accurate Prostaglandin Analysis by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and reproduction. Accurate quantification of prostaglandins in biological matrices is essential for understanding their role in health and disease and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical tool for prostaglandin (B15479496) analysis due to its high sensitivity, selectivity, and specificity.[1] However, the inherent instability and low endogenous concentrations of prostaglandins present significant challenges for sample preparation.[1]

This application note provides detailed protocols for the extraction of prostaglandins from various biological samples, including plasma, urine, and tissue homogenates, using solid-phase extraction (SPE) and liquid-liquid extraction (LLE). Additionally, it offers a summary of quantitative data and visual workflows to guide researchers in achieving reliable and reproducible results.

Pre-analytical Considerations: Ensuring Sample Integrity

The stability of prostaglandins during sample collection and storage is critical for accurate quantification. Exogenous formation and enzymatic degradation can significantly alter endogenous prostaglandin levels.

-

Inhibitors: Immediately after collection, it is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) or meclofenamic acid (10-15 µM), to biological samples to prevent the artificial formation of prostaglandins.[2]

-

Antioxidants: To prevent free radical-catalyzed peroxidation, the addition of an antioxidant like butylated hydroxytoluene (BHT) is beneficial.[1]

-

Storage: Samples should be kept on ice whenever possible and stored at -80°C for long-term stability.[3] Prostaglandins in urine have been shown to be stable for over 3.5 years at -80°C.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Plasma, Urine, and Tissue Homogenates

This protocol is a modification of standard methods and is suitable for the extraction of a broad range of prostaglandins and their metabolites.[2]

Materials:

-

C18 SPE Cartridges

-

Deionized Water

-

Hexane

-

Ethyl Acetate (B1210297)

-

Formic Acid

-

2M Hydrochloric Acid

-

Internal Standard Solution (e.g., deuterated PGE2, PGD2)

-

Nitrogen evaporator or centrifugal vacuum evaporator (SpeedVac™)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen samples on ice.

-

For plasma or tissue homogenates, add ethanol to a final concentration of 15%.[2]

-

Spike the sample with an appropriate internal standard (e.g., d4-PGE2, d4-PGD2).[1][4]

-

Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid.[2] For improved recovery from complex matrices like urine, plasma, and tissue homogenates, add 1% formic acid to the loading mixture.

-

Incubate at 4°C for 15 minutes, then centrifuge to pellet any precipitate.[2]

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.[2]

-

-

Sample Loading:

-

Apply the pre-treated sample to the conditioned SPE cartridge. A flow rate of approximately 0.5 mL/minute is recommended.[2]

-

-

Washing:

-

Elution:

-

Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[2]

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[1][2]

-

Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the LC-MS mobile phase, for instance, a mixture of methanol and 10 mM ammonium (B1175870) acetate buffer (pH 8.5) in a 1:3 ratio.[1] Vortex the reconstituted sample before analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Prostaglandins from Biological Fluids

This protocol is a robust method for the extraction of PGE2 and PGD2 from various biological fluids.[1]

Materials:

-

Hexane

-

Ethyl Acetate

-

1M Citric Acid

-

10% BHT in Ethanol

-

Internal Standard Solution (e.g., d4-PGE2, d4-PGD2)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

Extraction:

-

Collection of Organic Phase:

-

Drying and Reconstitution:

Quantitative Data Summary

The following table summarizes typical quantitative performance data for prostaglandin analysis using LC-MS with appropriate sample preparation.

| Prostaglandin | Matrix | Extraction Method | Recovery (%) | LOQ (pg/mL) | LOD (pg/mL) | Reference |

| PGE2 | Cell Culture Medium | LLE | Not Reported | 100 | 20 | [1] |

| PGD2 | Cell Culture Medium | LLE | Not Reported | 100 | 20 | [1] |

| PGE2, PGF2α & metabolites | Urine, Plasma, Tissue | SPE | ≥90 | Not Reported | Not Reported | |

| 8-iso-PGF2α | Water | SPE | 55 | Not Reported | Not Reported | [5] |

| 8-iso-PGF2α | Human Plasma | LLE | Not Reported | 100 | Not Reported | [6] |

Visualizations

Caption: Experimental workflow for prostaglandin sample preparation and analysis.

Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2).

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborassays.com [arborassays.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of 15-keto-prostaglandin E2 for Enhanced GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-prostaglandin E2 (15-keto-PGE2) is a critical metabolite of prostaglandin (B15479496) E2 (PGE2), playing a significant role in various physiological and pathological processes, including inflammation and cancer. Accurate and sensitive quantification of 15-keto-PGE2 in biological matrices is crucial for understanding its biological function and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules. However, due to the low volatility and thermal instability of prostaglandins (B1171923), derivatization is an essential step to improve their chromatographic behavior and detection sensitivity.[1][2] This application note provides a detailed protocol for the derivatization of 15-keto-PGE2 for GC-MS analysis, enabling reliable and sensitive quantification in research and drug development settings.

The described method involves a two-step derivatization process: methoximation of the ketone groups followed by silylation of the hydroxyl and carboxyl groups. Methoximation protects the keto groups from degradation and prevents the formation of multiple derivatives from tautomers.[3] Silylation increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.[3][4]

Signaling Pathway and Metabolic Context

15-keto-PGE2 is formed from the enzymatic oxidation of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While historically considered an inactive metabolite, recent studies have shown that 15-keto-PGE2 can act as a biased or partial agonist at the EP2 and EP4 prostanoid receptors, suggesting it may have its own distinct biological activities in terminating or modulating PGE2-evoked signaling. Understanding this pathway is critical for interpreting the significance of 15-keto-PGE2 levels in biological systems.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of 15-keto-PGE2.

Materials and Reagents

-

15-keto-prostaglandin E2 standard (Cayman Chemical or equivalent)

-

15-keto-prostaglandin E2-d4 (internal standard) (Cayman Chemical or equivalent)

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ethyl acetate (B1210297) (GC grade)

-

Hexane (GC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas evaporator

-

GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

Sample Preparation (from Biological Fluids)

-

Acidification: Acidify the biological sample (e.g., plasma, urine, cell culture supernatant) to pH 3-4 with formic acid. This step is crucial for efficient extraction of prostaglandins.

-

Internal Standard Spiking: Add an appropriate amount of 15-keto-PGE2-d4 internal standard to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3-4).

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with acidified water to remove interfering substances.

-

Elute the prostaglandins with ethyl acetate.

-

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

Derivatization Workflow

The following diagram illustrates the key steps in the derivatization of 15-keto-PGE2 for GC-MS analysis.

Detailed Derivatization Protocol

-

Methoximation:

-

Reconstitute the dried sample extract in 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL).

-

Vortex briefly and incubate at 60-70°C for 1 hour to convert the ketone groups to methoximes.[3]

-

After incubation, evaporate the pyridine to dryness under a stream of nitrogen.

-

-

Silylation:

-

To the dried methoximated sample, add 50 µL of MSTFA.

-

Vortex and incubate at 60-70°C for 30 minutes to silylate the hydroxyl and carboxyl groups.[3]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

Suggested GC-MS Parameters

The following table provides a starting point for the GC-MS parameters for the analysis of derivatized 15-keto-PGE2. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Volume | 1 µL (splitless mode) |

| Injector Temperature | 280°C |

| Oven Temperature Program | |

| Initial Temperature | 150°C, hold for 2 min |

| Ramp 1 | 20°C/min to 250°C |

| Ramp 2 | 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM)

For sensitive and specific quantification, SIM mode is recommended. The exact m/z values for the derivatized 15-keto-PGE2 should be determined by analyzing a standard in full scan mode. Based on the structure of the di-methoxime, di-TMS derivative of 15-keto-PGE2, characteristic ions would be expected from fragmentation of the TMS groups and the prostaglandin backbone. A deuterated internal standard (15-keto-PGE2-d4) should be used for accurate quantification, and its corresponding ions should also be monitored.

Quantitative Data and Performance

The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of a related compound, 13,14-dihydro-15-keto-PGE2, which can serve as a benchmark for the analysis of 15-keto-PGE2.[5]

| Performance Metric | Expected Value |

| Sensitivity (LOD) | ~2 ng[5] |

| Intra-batch Precision (%RSD) | < 15% (e.g., 11.8% reported for a related compound)[5] |

| Inter-batch Precision (%RSD) | < 15% (e.g., 8.1% reported for a related compound)[5] |

| Linearity (r²) | > 0.99 |

Conclusion

This application note provides a comprehensive and detailed protocol for the derivatization and subsequent GC-MS analysis of 15-keto-prostaglandin E2. The described method, involving methoximation and silylation, enhances the volatility and thermal stability of the analyte, allowing for sensitive and reliable quantification. The provided experimental details and performance expectations will be a valuable resource for researchers, scientists, and drug development professionals working on the role of 15-keto-PGE2 in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Gas chromatographic-mass spectrometric profiling with negative-ion chemical ionization detection of prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 15-keto-prostaglandin E2-d4 in Lipidomics Studies: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 15-keto-prostaglandin E2-d4 (15-keto-PGE2-d4) in lipidomics studies. This deuterated internal standard is essential for the accurate quantification of its endogenous analogue, 15-keto-prostaglandin E2 (15-keto-PGE2), a critical metabolite in the prostaglandin (B15479496) E2 (PGE2) pathway. Understanding the dynamics of this pathway is vital in various research fields, including inflammation, oncology, and renal physiology.

Introduction to 15-keto-prostaglandin E2

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a myriad of physiological and pathological processes. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. The primary catabolic step is the oxidation of PGE2 to 15-keto-PGE2, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] 15-keto-PGE2 is subsequently metabolized to 13,14-dihydro-15-keto-PGE2, the major and more stable metabolite of PGE2 found in plasma.[2]

The use of a stable isotope-labeled internal standard, such as 15-keto-PGE2-d4, is the gold standard for quantitative analysis of 15-keto-PGE2 by mass spectrometry.[1][3] This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for correction of sample loss during extraction and variations in instrument response, thereby ensuring high accuracy and precision.

Prostaglandin E2 Metabolism and Signaling Pathway

PGE2 exerts its biological effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct intracellular signaling cascades, leading to a wide range of cellular responses. The metabolic inactivation of PGE2 by 15-PGDH to form 15-keto-PGE2 is a crucial mechanism for terminating PGE2 signaling. While 15-keto-PGE2 was initially considered biologically inactive, recent studies suggest it may have its own signaling roles.[4]

Quantitative Analysis of 15-keto-PGE2 using 15-keto-PGE2-d4

The accurate quantification of 15-keto-PGE2 in biological matrices is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 15-keto-PGE2-d4 as an internal standard.

Experimental Workflow

The general workflow for the analysis of 15-keto-PGE2 involves sample collection and preparation, solid-phase extraction (SPE), and subsequent LC-MS/MS analysis.

Data Presentation

The following tables summarize typical validation parameters for the LC-MS/MS quantification of prostaglandins (B1171923) using deuterated internal standards.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (r²) | >0.99 | [5] |

| LLOQ (pg/mL) | 0.5 - 20 | [5][6] |

| Intra-day Precision (%CV) | < 15% | [5][7] |

| Inter-day Precision (%CV) | < 15% | [5][7] |

| Accuracy (% Bias) | ± 15% | [5] |

| Recovery (%) | 77 - 92% |[5] |

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 15-keto-PGE2 | 349 | 331 |

| 15-keto-PGE2-d4 | 353 | 335 |

Note: The MRM transition for 15-keto-PGE2-d4 is inferred based on the neutral loss from the non-deuterated standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 15-keto-PGE2 from Biological Fluids (Plasma, Urine, Cell Culture Supernatant)

This protocol is adapted from established methods for prostaglandin extraction.[8][9]

Materials:

-

C18 SPE Cartridges

-

15-keto-PGE2-d4 internal standard solution

-

2 M Hydrochloric Acid (HCl)

-

Methanol (B129727) (HPLC grade)

-

Deionized Water

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (B1210297) (HPLC grade)

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, urine, or cell culture supernatant, add a known amount of 15-keto-PGE2-d4 internal standard.

-

Acidify the sample to pH 3.5 by adding approximately 50 µL of 2 M HCl.[9]

-

Vortex and let the sample stand at 4°C for 15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.[9]

-

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.

-

-

Sample Loading:

-

Load the acidified supernatant onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/minute.

-

-

Washing:

-

Wash the cartridge with 10 mL of deionized water.

-

Wash with 10 mL of 15% aqueous methanol.

-

Wash with 10 mL of hexane to remove non-polar lipids.

-

-

Elution:

-

Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.

-

-

Drying and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of 15-keto-PGE2

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution to separate the analytes. A typical gradient might be:

-

0-1 min: 30% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 30% B for re-equilibration

-

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion ESI mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor the transitions for 15-keto-PGE2 and 15-keto-PGE2-d4 as listed in Table 2.

-

Optimize collision energies and other source parameters for maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 15-keto-PGE2 standard spiked with a constant amount of 15-keto-PGE2-d4 internal standard.

-

Calculate the concentration of 15-keto-PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of 15-keto-PGE2 in various biological matrices. This approach is indispensable for researchers and drug development professionals seeking to accurately delineate the role of the PGE2 metabolic pathway in health and disease. The detailed protocols and data presented herein serve as a comprehensive resource for the implementation of this powerful analytical technique in lipidomics studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins E(2) and F(2alpha) and 13,14-dihydro-15-keto prostaglandin F(2alpha) levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Quantitative Determination of 15-keto-Prostaglandin E2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cancer, and immune responses. The biological activity of PGE2 is tightly regulated, in part, through its rapid metabolic inactivation. The primary catabolic step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-prostaglandin E2 (15-keto-PGE2).[1][2] For many years, 15-keto-PGE2 was considered a biologically inactive metabolite. However, emerging evidence reveals that it possesses unique signaling properties and can modulate various cellular pathways, including the suppression of STAT3 signaling and interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1]

Given the distinct biological roles of 15-keto-PGE2, accurate and robust quantitative methods are essential for understanding its function in health and disease. This application note provides detailed protocols for the quantitative analysis of 15-keto-PGE2 in biological samples using two common methodologies: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

The formation and subsequent actions of 15-keto-PGE2 are part of a complex signaling network. The diagrams below illustrate the metabolic pathway of PGE2 and a summary of the known signaling cascades initiated by 15-keto-PGE2.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Proper sample collection and preparation are critical for the accurate quantification of eicosanoids, which are often present at low concentrations and are susceptible to degradation.

Materials:

-

COX inhibitor (e.g., indomethacin)

-

1.0 M HCl

-

Ethyl acetate (B1210297)

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection: For plasma or serum, collect blood in tubes containing an anticoagulant and immediately add a COX inhibitor like indomethacin (B1671933) (to a final concentration of ~10 µg/mL) to prevent ex vivo eicosanoid generation.[3]

-

Acidification: Acidify the sample (plasma, urine, or tissue homogenate) to a pH of approximately 3.5-4.0 by adding 1.0 M HCl.[3][4] This protonates the carboxyl group of the prostaglandin, making it less water-soluble and amenable to extraction.

-

SPE Cartridge Conditioning: Prepare a C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[4][5]

-

Sample Loading: Apply the acidified sample to the conditioned C18 cartridge. A slow flow rate of approximately 0.5 mL/minute is recommended.[3][6]

-

Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane to remove polar impurities and neutral lipids.[3][6]

-

Elution: Elute the 15-keto-PGE2 and other prostaglandins (B1171923) from the cartridge with 5-10 mL of ethyl acetate.[3][6]

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in an appropriate assay buffer for immediate analysis or store at -80°C. For ELISA, use the provided assay buffer. For LC-MS/MS, a solution of methanol/water is common.

Protocol 2: Competitive ELISA

This protocol is adapted from standard competitive ELISA principles for prostaglandins. A specific antibody for 15-keto-PGE2 would be required.

Materials:

-

15-keto-PGE2 specific antibody-coated 96-well plate

-

15-keto-PGE2 standard

-